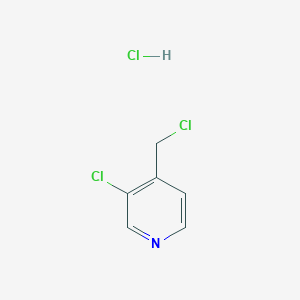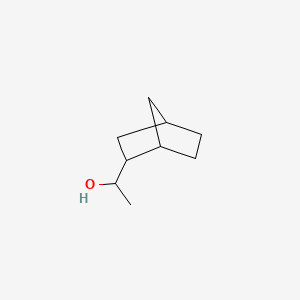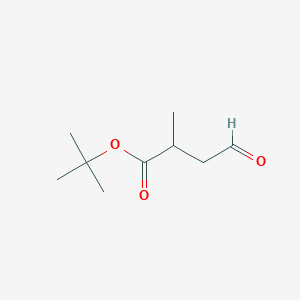
Tert-butyl 2-methyl-4-oxobutanoate
Overview
Description
Tert-butyl 2-methyl-4-oxobutanoate is a chemical compound with the molecular formula C9H16O3 . It is also known as Butanoic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 172.22 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 223.9±23.0 °C and a predicted density of 0.965±0.06 g/cm3 .Mechanism of Action
Target of Action
Tert-butyl 2-methyl-4-oxobutanoate is a chemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the preparation of a potent bcl-2/bcl-xl inhibitor used in tumor inhibition . It is also used in the synthesis of potent small molecule-peptide conjugates in HIV-1 inhibition .
Biochemical Pathways
Given its use in the synthesis of a bcl-2/bcl-xl inhibitor, it may be involved in pathways related to apoptosis or programmed cell death .
Result of Action
Given its use in the synthesis of a bcl-2/bcl-xl inhibitor, it may contribute to the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It should be stored in a cool, dry, well-ventilated area away from incompatible substances .
Advantages and Limitations for Lab Experiments
Tert-butyl 2-methyl-4-oxobutanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easy to prepare and store. In addition, this compound is a versatile compound that can be used in a variety of biochemical processes. However, this compound also has some limitations. It is not soluble in water, and can be toxic in high doses. Therefore, it is important to use this compound in the appropriate concentrations and in the appropriate laboratory setting.
Future Directions
Tert-butyl 2-methyl-4-oxobutanoate has a wide range of potential applications in scientific research. It could be used to study the mechanisms of action of enzymes and proteins, and to synthesize a variety of compounds. In addition, this compound could be used to study the effects of environmental contaminants on biological systems. Furthermore, this compound could be used to study the effects of drugs on biological systems, and to develop new drugs. Finally, this compound could be used to develop new technologies, such as biosensors and bioreactors, which could be used to detect and monitor environmental contaminants.
Scientific Research Applications
Tert-butyl 2-methyl-4-oxobutanoate has a wide range of applications in scientific research. It has been used to study the mechanisms of action of many biochemical processes, such as enzyme-catalyzed reactions and protein-ligand interactions. This compound has also been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other complex molecules. In addition, this compound has been used to study the effects of environmental contaminants on biological systems.
Safety and Hazards
Tert-butyl 2-methyl-4-oxobutanoate is classified as a hazardous substance. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
tert-butyl 2-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(5-6-10)8(11)12-9(2,3)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOVYXBFXJPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



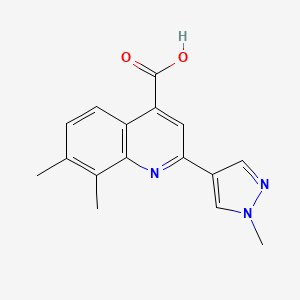
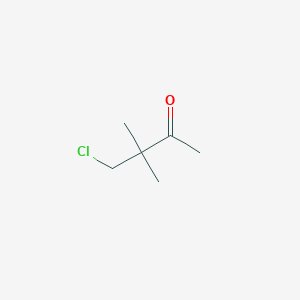
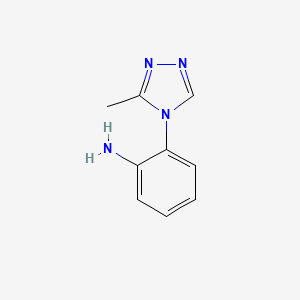
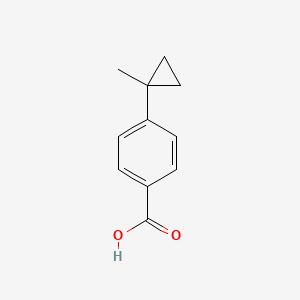
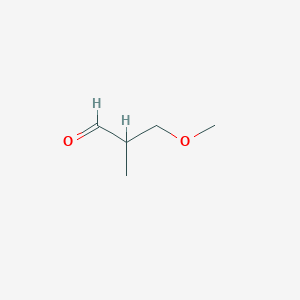
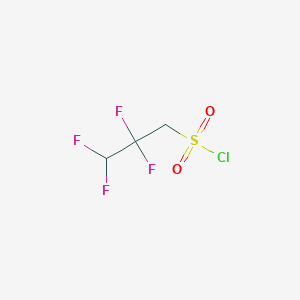
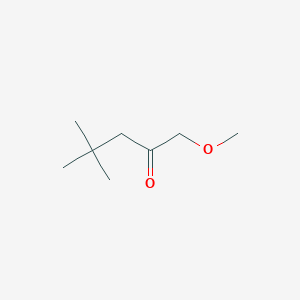
![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
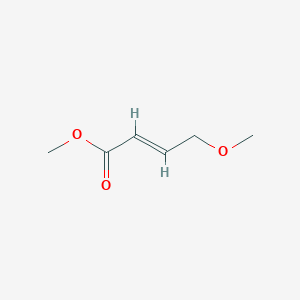
![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)
